molecular formula C16H22N2O2 B4525173 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide

Cat. No.: B4525173
M. Wt: 274.36 g/mol
InChI Key: QEBMHHNSAALRTN-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide is a synthetic indole derivative intended for research use in neuroscience and pharmacology. The indole scaffold is a privileged structure in medicinal chemistry, notably forming the core of essential biological molecules like the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . Compounds featuring this nucleus are frequently investigated for their potential to interact with a variety of biological targets, particularly within the central nervous system . Research on structurally similar indole carboxamides suggests this class of compounds holds significant interest for its potential affinity for serotonin receptors and the serotonin transporter (SERT) . These targets are critical in regulating mood and anxiety, making such compounds valuable probes for studying psychiatric disorders such as depression . For instance, various indole-based compounds have been designed and synthesized as potent serotonin reuptake inhibitors or as ligands with high affinity for specific serotonin receptor subtypes, providing tools to elucidate complex neurochemical pathways . The specific molecular architecture of this compound, characterized by its carboxamide linker and lipophilic side chain, is designed to facilitate interaction with these key protein targets. Beyond neuroscience, indole derivatives are broadly recognized for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and antiviral properties, highlighting the versatility of this chemical class in basic science and drug discovery efforts . This product is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-N-(3-propan-2-yloxypropyl)indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(2)20-10-4-8-17-16(19)14-6-5-13-7-9-18(3)15(13)11-14/h5-7,9,11-12H,4,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBMHHNSAALRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Substitution with Propan-2-yloxypropyl Chain: The final step involves the substitution of the indole derivative with the propan-2-yloxypropyl chain. This can be achieved through nucleophilic substitution reactions using appropriate alkyl halides and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 5-chloro group in ’s compound may enhance electrophilic interactions but could increase toxicity compared to the target’s unsubstituted indole . The 6-methoxy group in ’s analog improves solubility via hydrogen bonding, whereas the target’s 6-carboxamide prioritizes hydrogen-bond acceptor/donor capabilities . The 3-(isopropoxy)propyl chain in the target and ’s compound likely enhances lipophilicity and membrane permeability compared to ’s piperidinylpropyl group, which introduces basicity .

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (mg/mL) Bioactivity (Reported)
1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide ~2.8 Moderate (aqueous) Not reported
5-Chloro-N-[3-(4-methylpiperidin-1-yl)propyl]-1H-indole-6-carboxamide (5m) ~3.1 Low Nurr1 agonist potential
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide ~2.5 High Kinase inhibition (hypothesized)
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide ~3.5 Low Antitumor activity, kinase inhibition

Key Observations :

  • Lipophilicity : The target compound’s predicted LogP (~2.8) is lower than ’s compound (~3.5), likely due to the latter’s bulky triazolopyridazine core .
  • Solubility : The 6-methoxy group in ’s compound enhances aqueous solubility compared to the target’s carboxamide, which may require formulation optimization .

Biological Activity

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide, with the CAS number 1219551-80-0, is a synthetic organic compound that has garnered attention for its potential biological activities. Its molecular formula is C16H22N2O2C_{16}H_{22}N_{2}O_{2}, and it features an indole moiety, which is often associated with various pharmacological properties.

Chemical Structure and Properties

The compound's structure includes:

  • Indole ring : Known for its role in numerous biological activities.
  • Carboxamide group : Implicated in the interaction with biological targets.
  • Propan-2-yloxy side chain : Potentially influencing solubility and bioavailability.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit diverse pharmacological properties. Key findings include:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that it may act as a selective down-regulator of estrogen receptors, which are crucial in various cancers, particularly breast cancer .
  • Anti-inflammatory Effects : Some studies suggest the compound may reduce inflammation markers, indicating potential use in treating inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Interaction studies have demonstrated its ability to bind to estrogen receptors, influencing gene expression related to cell growth and apoptosis .

Study 1: Anticancer Efficacy

In a study conducted on breast cancer cell lines, this compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the down-regulation of estrogen receptor signaling pathways, leading to increased apoptosis in treated cells .

Study 2: Inflammatory Response

Another research focused on the anti-inflammatory properties of this compound. In animal models of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructureSimilarityUnique Features
6-Methyl-N-[1-(propan-2-yloxy)propyl]-1H-indoleStructure A0.85Different alkoxy substituents affecting solubility
5-Methyl-N-(4-methylphenyl)-indoleStructure B0.83Focused on different aromatic substitutions
4-Methyl-N-(2-pyridyl)indoleStructure C0.81Incorporates pyridine instead of pyrazole

The unique combination of indole and propan-2-yloxy functionalities in this compound sets it apart from others, potentially enhancing its biological activity.

Q & A

Q. What are the key synthetic methodologies and purification strategies for synthesizing 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting 1-methyl-1H-indole-6-carboxylic acid with 3-(propan-2-yloxy)propan-1-amine under reflux conditions using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or DCM) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is employed to isolate the product. Purity is confirmed via HPLC (>95%) .
  • Yield optimization : Adjusting reaction time, temperature, and stoichiometric ratios of reactants to improve yields (e.g., 26–54% yields observed in analogous indole carboxamide syntheses) .

Q. How is the compound characterized structurally and functionally post-synthesis?

Critical analytical techniques include:

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks to confirm the indole core, methyl group, and propyloxy side chain (e.g., δ ~8.45 ppm for indole protons in analogous compounds) .
  • IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
    • Mass spectrometry : High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
    • Thermal analysis : Melting point determination to assess crystallinity and purity .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthetic efficiency?

A factorial design approach is recommended:

  • Variables : Solvent polarity (DMF vs. THF), temperature (25°C vs. reflux), and catalyst loading (e.g., DMAP for amidation) .
  • Response metrics : Yield, purity, and reaction time. For example, refluxing in DMF improved yields by 15% in similar carboxamide syntheses .
  • Contradiction resolution : Conflicting spectral data (e.g., unexpected byproducts) can be addressed via LC-MS to trace impurities and adjust stoichiometry .

Q. What analytical strategies resolve discrepancies between experimental and computational spectral data?

  • NMR prediction tools : Use software like MestReNova or ACD/Labs to simulate spectra based on the proposed structure. Compare experimental shifts with theoretical values to identify misassignments .
  • DFT calculations : Optimize molecular geometry (e.g., Gaussian 09) to predict 13C NMR chemical shifts, reducing ambiguity in stereochemical assignments .
  • Cross-validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) for challenging cases, as seen in structurally complex indole derivatives .

Q. How can researchers hypothesize biological targets or mechanisms of action for this compound?

  • Structural analogy : Compare with indole carboxamides showing antimicrobial/anticancer activity (e.g., similar compounds inhibit kinases or DNA topoisomerases) .
  • Molecular docking : Use Surflex-Dock or AutoDock to predict binding affinities to targets like EGFR or PARP, guided by the compound’s hydrophobic indole core and flexible side chain .
  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay) and bacterial strains to validate hypotheses, correlating activity with structural features (e.g., substituent effects on potency) .

Q. What stability studies are critical for ensuring reproducible bioactivity results?

  • Storage conditions : Assess degradation under varying temperatures (-20°C vs. 4°C) and humidity using accelerated stability testing (ICH guidelines) .
  • Solution stability : Monitor UV/Vis absorbance (e.g., λmax ~300 nm) in solvents like DMSO or PBS over 72 hours to detect decomposition .
  • Degradation pathways : Use LC-MS to identify hydrolysis byproducts (e.g., cleavage of the propyloxy group) and adjust formulation buffers accordingly .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data across studies?

  • Source analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For example, cytotoxicity variations may arise from differences in ATP levels across cell types .
  • Dose-response curves : Replicate studies using standardized protocols (e.g., IC50 determination with triplicate measurements) .
  • Meta-analysis : Aggregate data from structurally similar compounds to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial activity) .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, solvent grade) to mitigate batch-to-batch variability .
  • Data transparency : Publish raw spectral files (NMR, HRMS) in supplementary materials for peer validation .
  • Ethical compliance : Adhere to safety protocols for handling hazardous intermediates (e.g., chlorinated reagents) and dispose of waste per institutional guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide
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1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-6-carboxamide

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